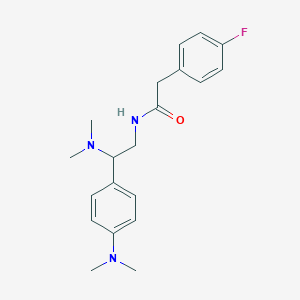

N1-allyl-N2-(2,4-difluorophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-allyl-N2-(2,4-difluorophenyl)oxalamide is a derivative of oxalamide, which is a class of compounds characterized by the presence of an oxalamide moiety. While the provided data does not directly discuss N1-allyl-N2-(2,4-difluorophenyl)oxalamide, it does mention related compounds and their synthesis, which can provide insights into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored through a novel one-pot synthetic approach. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from 3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones. The process is described as operationally simple and high yielding, which suggests that a similar approach could potentially be adapted for the synthesis of N1-allyl-N2-(2,4-difluorophenyl)oxalamide .

Molecular Structure Analysis

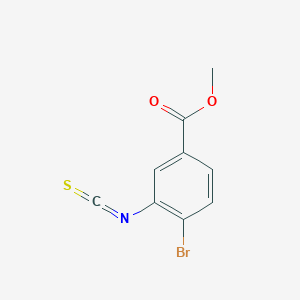

The molecular structure of oxalamide derivatives is typically characterized by the presence of an oxalamide moiety, which consists of a carbonyl group flanked by two amide groups. The specific substituents on the oxalamide can greatly influence the molecular properties and reactivity. In the case of N1-allyl-N2-(2,4-difluorophenyl)oxalamide, the allyl and difluorophenyl groups would be expected to contribute to the molecule's overall electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

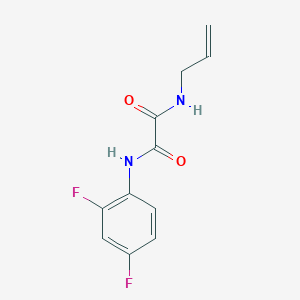

Oxalamide derivatives can undergo various chemical reactions, depending on their substituents. The data provided does not detail specific reactions for N1-allyl-N2-(2,4-difluorophenyl)oxalamide, but it does mention the use of nucleophilic addition-elimination reactions (AdNU-E) for the synthesis of a related compound, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide . This suggests that similar nucleophilic addition-elimination chemistry could be relevant for the synthesis and further functionalization of N1-allyl-N2-(2,4-difluorophenyl)oxalamide.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- N1-allyl-N2-(2,4-difluorophenyl)oxalamide has been explored in the context of novel synthetic approaches. For instance, Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating its utility in producing oxalamides and anthranilic acid derivatives efficiently (Mamedov et al., 2016).

Biological Applications

- Research by 박창식 et al. (2009) explored the biological applications of a similar compound, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, in pig pheromonal studies. Their work synthesized this molecule and demonstrated its effectiveness in advancing estrus in pigs, indicating potential applications in animal reproduction and pheromone research (박창식 et al., 2009).

Catalysis and Coordination Chemistry

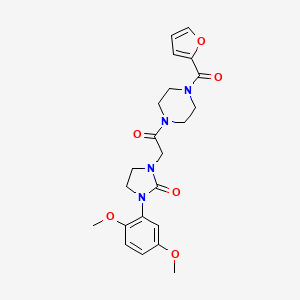

- In the field of catalysis, N1-allyl-N2-(2,4-difluorophenyl)oxalamide and related compounds have been investigated for their efficacy. For example, Chen et al. (2023) discovered that an oxalamide derivative was an effective ligand for copper-catalyzed coupling reactions, enhancing the efficiency of these processes (Chen et al., 2023).

Anticonvulsant Activities

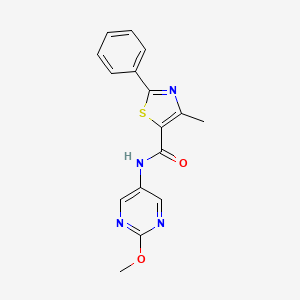

- Nikalje et al. (2012) synthesized a series of N1-substituted-N2,N2-diphenyl oxalamides and evaluated their anticonvulsant activities. Some of these compounds showed higher potency than standard drugs, indicating potential therapeutic applications (Nikalje et al., 2012).

Crystallography and Molecular Structure

- The molecular structure and crystallization behavior of N1-allyl-N2-(2,4-difluorophenyl)oxalamide-related compounds have been studied. Piotrkowska et al. (2007) investigated the crystal structures of N,N′-diaryloxalamides, providing insights into their supramolecular assemblies and hydrogen bonding characteristics (Piotrkowska et al., 2007).

Synthesis of Novel Compounds

- Research by Mamedov et al. (2019) demonstrated the synthesis of 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides, showcasing the diversity and utility of oxalamide derivatives in producing novel compounds (Mamedov et al., 2019).

Eigenschaften

IUPAC Name |

N'-(2,4-difluorophenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O2/c1-2-5-14-10(16)11(17)15-9-4-3-7(12)6-8(9)13/h2-4,6H,1,5H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVACXHJEZPDTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2,4-difluorophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)

![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)

![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)